4-Iodo-1-methyl-1H-imidazole
Overview
Description
4-Iodo-1-methyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C4H5IN2 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- 4-Iodo-1H-imidazole can be synthesized from iodine and imidazole through substitution and deiodination reactions, offering a reasonable yield of 73.5% (Ru, 2011).
- A method for the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles from a common intermediate, involving the N-alkylation of 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole, has been developed (Delest et al., 2008).
Applications in Electrochemistry and Materials Science
- Imidazole and 1-methyl imidazole are used as additives in polybenzimidazole equilibrated with phosphoric acid, a system for high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter & Savinell, 2002).
- An efficient method for the N-arylation of imidazole by 1-(dodecyloxy)-4-iodobenzene has been reported, useful in synthesizing mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide, a compound with interesting electrochemical and UV properties (Fouchet et al., 2009).
Pharmaceutical and Biological Relevance
- 4-Methyl-5-imidazole carbaldehyde derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde, have potential biological activities (Orhan et al., 2019).
- Regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, including highly cytotoxic derivatives, demonstrates the potential of 1-methyl-1H-imidazole in cancer research (Bellina et al., 2008).
Industrial and Environmental Applications
- The corrosion inhibition of copper by imidazole derivatives, including 1-methyl derivatives, highlights their potential in industrial applications (Kovačević et al., 2017); (Gašparac et al., 2000).
Other Applications
- 4-Iodo-1-methyl-1H-imidazole plays a role in the synthesis of various heterocyclic compounds, highlighting its versatility in organic chemistry (Drageset & Bjørsvik, 2016); (Panosyan & Still, 2001).
Mechanism of Action
Target of Action
4-Iodo-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
This compound has been reported to improve the open-circuit voltages of perovskite solar cells .
Safety and Hazards
4-Iodo-1-methyl-1H-imidazole is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Properties
IUPAC Name |
4-iodo-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQSHNLGOKQVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378476 | |
Record name | 4-Iodo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71759-87-0 | |
Record name | 4-Iodo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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